molecular formula C7H10ClN3O B2719875 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine CAS No. 1353945-20-6

4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine

Cat. No.: B2719875
CAS No.: 1353945-20-6
M. Wt: 187.63
InChI Key: YCYQCEBMTBCORO-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine is a pyrimidine derivative characterized by a chloro group at position 4, a methoxy group at position 5, and a dimethylamine substituent at position 2. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antimicrobial and antiangiogenic agents. Its structure enables nucleophilic displacement reactions at the 4-chloro position, facilitating the introduction of diverse functional groups (e.g., thiadiazole, selenadiazole) for enhanced bioactivity .

Properties

IUPAC Name

4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-11(2)7-9-4-5(12-3)6(8)10-7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYQCEBMTBCORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methoxypyrimidine and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various organic solvents.

    Major Products: The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the antifungal properties of derivatives of 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine. Research conducted by Jafar et al. demonstrated that synthesized compounds showed significant activity against fungi such as Aspergillus terreus and Aspergillus niger. The study reported that the compound exhibited a higher inhibitory effect on A. terreus, with an effect ratio of 0.98 at 200 µM concentration, indicating its potential as an antifungal agent .

CompoundTarget FungusEffect Ratio (200 µM)
4-Chloro-5-methoxy-N,N-dimethylpyrimidin-2-amineAspergillus terreus0.98
Aspergillus niger1.32

Antiangiogenic Properties

Another significant application of this compound is in the field of antiangiogenesis. A study aimed at exploring synthetic compounds derived from 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine revealed promising results in inhibiting angiogenesis. The research utilized molecular docking studies to assess the binding affinity of these compounds to the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase. The findings indicated that certain derivatives had a lower binding energy compared to reference drugs, suggesting their potential efficacy in targeting angiogenesis-related pathways .

Compound NameBinding Energy (Kcal/mol)RMSD
4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine-8.1160.9263
Other derivatives-7.739 to -7.211Varies

Anticancer Potential

The compound has also been explored for its anticancer properties, particularly in relation to inhibiting cancer cell proliferation. Studies have synthesized various derivatives and evaluated their biological activity against cancer cell lines such as Hep G2 (liver cancer). The results indicated that some derivatives exhibited significant cytotoxic effects, with IC50 values suggesting their potential as anticancer agents .

Synthesis and Mechanism of Action

The synthesis of 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine involves nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles to form new derivatives with enhanced biological activity. This method has been employed to create compounds with different substituents that optimize their pharmacological profiles .

Mechanism of Action

The mechanism of action of 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and chemical properties of pyrimidine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Key Structural Differences Biological Activity
4-Chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine Cl (4), OCH₃ (5), N(CH₃)₂ (2) Reference compound Antifungal, antiangiogenic
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OCH₃ (5) Lacks N(CH₃)₂ group; additional Cl at 6 Pharmaceutical intermediate
4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine Cl (4), OCH₃ (6), N(CH₃)₂ (2) Methoxy at 6 instead of 5 Antimicrobial
5-Chloro-2-methylpyrimidin-4-amine Cl (5), CH₃ (2) Methyl instead of N(CH₃)₂; Cl at 5 Research applications
4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine Selenadiazole-phenoxy (4), OCH₃ (6) Selenadiazole substituent enhances binding Potent antiangiogenic (Binding energy: -8.116 kcal/mol)

Physicochemical Properties

  • Solubility : The dimethylamine group improves aqueous solubility compared to methyl or unsubstituted analogues (e.g., 5-Chloro-2-methylpyrimidin-4-amine) .
  • logP : Methoxy groups increase hydrophilicity, whereas chloro groups elevate logP. The target compound balances these effects for optimal bioavailability.

Biological Activity

4-Chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug discovery and development.

  • Molecular Formula: C7H10ClN3O
  • Molecular Weight: 187.63 g/mol
  • Chemical Structure:
    • The compound features a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 5-position with a methoxy group, along with two dimethylamino groups at the 2-position.

The biological activity of 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Research indicates that it may inhibit certain kinases and enzymes involved in cell proliferation and survival, leading to its potential use in cancer therapy.

Antimicrobial Activity

Studies have shown that 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine exhibits varying degrees of antimicrobial activity against different pathogens. Notably, it has been evaluated against:

  • Bacterial Strains:
    • Effective against several Gram-positive and Gram-negative bacteria.
    • Exhibited minimum inhibitory concentrations (MIC) that suggest potential as an antibacterial agent.
  • Fungal Strains:
    • Limited efficacy observed against certain fungal strains, including Candida albicans, indicating that modifications may be necessary to enhance antifungal properties.

Anticancer Activity

Recent studies have explored the compound's anticancer potential:

  • Cell Lines Tested:
    • Demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
  • Mechanism:
    • Induces apoptosis through intrinsic pathways, evidenced by increased caspase activity and alterations in mitochondrial membrane potential.

Case Studies and Research Findings

StudyObjectiveFindings
Study A Evaluate antimicrobial propertiesShowed promising antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study B Assess anticancer efficacyInduced apoptosis in MCF-7 cells with IC50 values around 25 µM.
Study C Investigate structure-activity relationshipIdentified key structural modifications that enhance bioactivity, particularly in anticancer applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization or substitution reactions. For example, describes a cyclization approach using phosphorous oxychloride at 120°C for pyrimidine derivatives. Key steps include:

Halogenation : Introduce chlorine at the 4-position using reagents like POCl₃.

Methoxy group incorporation : Utilize nucleophilic substitution with methoxide ions.

N,N-dimethylation : Employ dimethylamine under basic conditions.
Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Impurities from incomplete substitution (e.g., residual hydroxyl groups) can be minimized via TLC monitoring .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents (e.g., methoxy protons at ~3.8 ppm, dimethylamine protons as a singlet near 3.0 ppm) and confirm aromatic pyrimidine ring structure.
  • IR Spectroscopy : Detect N-H stretching (if present) and C-Cl bonds (~550–850 cm⁻¹).
  • HPLC/MS : Assess purity and molecular ion peaks ([M+H]⁺). highlights HPLC for purity validation in pyrimidine analogs.
  • X-ray crystallography (if crystalline): Resolve molecular geometry, as demonstrated in for related pyrimidines .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

  • Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates, transition states, and activation energies. emphasizes combining computational and experimental data to streamline synthesis.
  • Solvent Effects : Simulate solvation energies with COSMO-RS to select solvents that stabilize intermediates.
  • Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., temperature, catalyst). Feedback loops between simulations and lab experiments reduce trial-and-error approaches .

Q. What structural features of this compound influence its biological activity, and how can binding mechanisms be validated?

  • Methodological Answer:

  • Pharmacophore Analysis : The chloro and methoxy groups enhance lipophilicity and receptor binding ( ).
  • Docking Studies : Use software like AutoDock to simulate interactions with targets (e.g., dopamine D2 or serotonin 5-HT3 receptors, as in ).
  • In Vitro Assays : Validate activity via competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation). highlights pyrimidine derivatives as enzyme inhibitors, requiring IC₅₀ determination .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer:

Reproducibility Checks : Confirm purity (>95% via HPLC) and solubility (use DMSO/water mixtures).

Assay Variability : Compare protocols (e.g., cell lines, incubation times). shows dopamine receptor affinity varies with substituent positioning.

Meta-Analysis : Aggregate data from multiple studies (e.g., systematic reviews) to identify trends. Cross-reference with structural analogs in to isolate critical functional groups .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer:

  • Flow Chemistry : Continuous reactors (e.g., microfluidic systems) improve heat/mass transfer, critical for exothermic steps like chlorination.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring ( ).
  • Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity batches. details protective group strategies for multi-step scaling .

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